Micafungin sodium

概要

説明

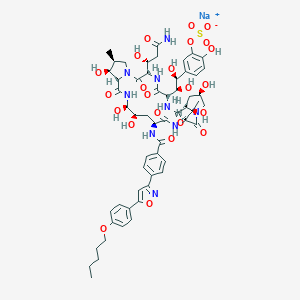

FK 463は、ミコファンギンナトリウムとしても知られており、真菌Coleophoma empetriの天然物から半合成されたエキノカンジンです。これは、真菌細胞壁の必須成分である1,3-β-D-グルカンの合成を阻害するリポペプチド系抗真菌剤です。 この化合物は、特にCandida属およびAspergillus属に対して効果的です .

準備方法

合成経路および反応条件

FK 463の合成には、いくつかの段階が含まれます。

酵素的脱アシル化: 最初の段階では、Streptomyces anulatasまたは類似の菌株を用いて、FR-901379の酵素的脱アシル化を行い、脱アシル化リポペプチドFR-179642を生成します.

工業的製造方法

FK 463の工業的製造は、同様の合成経路に従いますが、より大規模に行われ、医薬品用途に必要な純度と一貫性を確保します。 このプロセスには、最終製品を得るための発酵、抽出、精製が含まれます .

化学反応の分析

反応の種類

FK 463は、以下を含む様々な化学反応を受けます。

酸化: FK 463は、特定の条件下で酸化されて、異なる誘導体を形成する可能性があります。

還元: 還元反応は、分子内の官能基を修飾することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

形成される主な生成物

これらの反応によって形成される主な生成物には、抗真菌活性を修飾した様々なFK 463誘導体が含まれます .

科学研究の応用

FK 463は、様々な科学研究に応用されています。

化学: リポペプチド合成および修飾の研究におけるモデル化合物として使用されます。

生物学: 真菌細胞壁合成に対する影響と他の細胞成分との相互作用について調べられています。

科学的研究の応用

Clinical Applications

Micafungin sodium is indicated for several clinical scenarios:

- Treatment of Invasive Candidiasis : It is primarily used to treat candidemia, acute disseminated candidiasis, and Candida peritonitis and abscesses in both adults and pediatric patients aged four months and older .

- Prophylaxis in High-Risk Patients : Micafungin is also employed as a prophylactic treatment in patients undergoing hematopoietic stem cell transplantation (HSCT), significantly reducing the incidence of invasive fungal diseases during periods of neutropenia .

- Esophageal Candidiasis : The drug is effective in treating esophageal candidiasis in both adult and pediatric populations .

Pediatric Patients

A notable study conducted at Seoul National University Children’s Hospital evaluated the safety and efficacy of micafungin as prophylaxis against invasive fungal diseases in pediatric patients undergoing autologous HSCT. The study involved 112 patients who received micafungin at a dose of 1 mg/kg/day. Results indicated a treatment success rate of 99.1%, with only one patient diagnosed with probable invasive fungal disease during the follow-up period . Adverse events were reported but classified as unlikely related to micafungin, underscoring its safety profile.

Comparison with Other Antifungals

In a comparative analysis involving both pediatric and adult patients undergoing HSCT, micafungin demonstrated superior efficacy compared to fluconazole, achieving an 80% success rate versus 73.5% for fluconazole . This suggests that micafungin may be a more effective choice for antifungal prophylaxis during the high-risk neutropenic phase.

Study on Critical Care Patients

A study involving 34 critical care patients treated with micafungin revealed that out of 29 cases analyzed, three were classified as having proven fungal infections. This highlights the drug's utility even in severely ill populations where fungal infections are common .

Summary Table of this compound Applications

| Application Area | Patient Population | Efficacy/Outcome |

|---|---|---|

| Treatment of Candidemia | Adults and pediatrics | High success rate; well-tolerated |

| Prophylaxis during HSCT | Pediatric/adolescent patients | 99.1% treatment success; minimal adverse events |

| Treatment of Esophageal Candidiasis | Adults and pediatrics | Effective against esophageal candidiasis |

| Use in Critical Care | Critically ill patients | Proven efficacy in severe cases |

作用機序

FK 463は、真菌細胞壁の必須成分である1,3-β-D-グルカンの合成を阻害することによって、抗真菌効果を発揮します。この阻害は、細胞壁の完全性を破壊し、細胞の溶解と死につながります。 FK 463の分子標的は、酵素1,3-β-D-グルカン合成酵素です .

類似の化合物との比較

FK 463は、カスポファンギンやアニデュラファンギンなど、エキノカンジン系抗真菌剤の一種です。 これらの化合物は、同様の作用機序を共有していますが、薬物動態と活性スペクトルが異なります .

類似の化合物

カスポファンギン: 同様の作用機序を持つ別のエキノカンジンですが、薬物動態が異なります。

アニデュラファンギン: FK 463に似ていますが、薬物動態と薬力学のプロファイルが異なります.

類似化合物との比較

FK 463 is part of the echinocandin class of antifungal agents, which also includes caspofungin and anidulafungin. These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and spectrum of activity .

Similar Compounds

Caspofungin: Another echinocandin with a similar mechanism of action but different pharmacokinetic properties.

Anidulafungin: Similar to FK 463 but with distinct pharmacokinetic and pharmacodynamic profiles.

FK 463 stands out due to its favorable pharmacokinetics, broad-spectrum antifungal activity, and low potential for resistance development .

特性

CAS番号 |

208538-73-2 |

|---|---|

分子式 |

C56H70N9NaO23S |

分子量 |

1292.3 g/mol |

IUPAC名 |

sodium;4-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-sulfooxyphenolate |

InChI |

InChI=1S/C56H71N9O23S.Na/c1-4-5-6-17-86-32-14-11-28(12-15-32)39-21-33(63-87-39)27-7-9-29(10-8-27)49(75)58-34-20-38(70)52(78)62-54(80)45-46(72)25(2)23-65(45)56(82)43(37(69)22-41(57)71)60-53(79)44(48(74)47(73)30-13-16-36(68)40(18-30)88-89(83,84)85)61-51(77)35-19-31(67)24-64(35)55(81)42(26(3)66)59-50(34)76;/h7-16,18,21,25-26,31,34-35,37-38,42-48,52,66-70,72-74,78H,4-6,17,19-20,22-24H2,1-3H3,(H2,57,71)(H,58,75)(H,59,76)(H,60,79)(H,61,77)(H,62,80)(H,83,84,85);/q;+1/p-1/t25-,26+,31+,34-,35-,37+,38+,42-,43-,44-,45-,46-,47-,48-,52+;/m0./s1 |

InChIキー |

KOOAFHGJVIVFMZ-WZPXRXMFSA-M |

SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)O)OS(=O)(=O)[O-])O)O)C(CC(=O)N)O)C)O)O)O.[Na+] |

異性体SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC(=C(C=C7)[O-])OS(=O)(=O)O)O)O)[C@@H](CC(=O)N)O)C)O)O)O.[Na+] |

正規SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)[O-])OS(=O)(=O)O)O)O)C(CC(=O)N)O)C)O)O)O.[Na+] |

Key on ui application |

Formerly known as FK463, micafungin is a semisynthetic lipopeptide synthesized from a fermentation product of Coleophoma empetri that works as an antifungal agent. It is a glucan synthesis inhibitor of the echinocandin structural class. |

沸点 |

N/A |

melting_point |

N/A |

ピクトグラム |

Irritant |

保存方法 |

−20°C |

同義語 |

FK 463 FK-463 FK463 micafungin micafungin sodium Mycamine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Micafungin sodium?

A1: this compound is an antifungal agent that belongs to the echinocandin class. It exerts its fungicidal activity by inhibiting the synthesis of 1,3-β-D-glucan, a crucial component of the fungal cell wall. [] This inhibition disrupts cell wall integrity, leading to fungal cell death. []

Q2: Against which fungal species is this compound effective?

A2: this compound demonstrates potent activity against a wide range of Candida species, including those resistant to fluconazole. [, ] It also exhibits fungistatic activity against Aspergillus species. [, ] Studies have shown its potential efficacy against Talaromyces marneffei in both yeast and mycelial forms. []

Q3: Are there any reported cases of resistance to this compound?

A3: While this compound remains an effective treatment option, emergence of Trichosporon asahii infection during its administration has been reported. [] Further research is needed to understand the mechanisms and clinical implications of such cases.

Q4: What are the current approved clinical applications of this compound?

A4: this compound has received approval from the US FDA for the prophylaxis of Candida infections in patients undergoing hematopoietic stem cell transplantation. [, , ] It is also approved for the treatment of esophageal candidiasis. [, , ]

Q5: What are the advantages of this compound compared to other antifungal agents?

A6: this compound offers several advantages, including a favorable safety and drug-drug interaction profile. [, ] It is available for intravenous administration and has been shown to be effective against fungal isolates resistant to other antifungals like fluconazole. [, , ]

Q6: Are there any studies investigating the delivery of this compound via inhalation?

A7: Yes, a pilot study has explored the pulmonary delivery of this compound using two different nebulizers. [] The study characterized the aerosol mass distribution profiles and found promising results in terms of fine particle fraction and mass median aerodynamic diameter. [] This suggests that pulmonary delivery of this compound could be a viable option for treating lung infections.

Q7: How is the quality of this compound assessed?

A8: Fourier transform near-infrared spectrometry (FTNIR) has been successfully employed to detect intra-lot and inter-lot variability in Micafungin. [] This technique allows for rapid and non-destructive quality control, ensuring consistency in the drug product.

Q8: What is known about the stability of this compound in solution?

A9: Studies have investigated the stability of this compound solutions at various concentrations and in different containers like glass bottles and syringes. [] These studies help determine the optimal storage conditions and shelf-life of the drug product.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。